1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, substituted with a 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole group at the 1-position and a 3-chloro-4-fluorophenyl group at the 5-position. The synthesis of analogous pyrrolo-triazole-diones typically employs 1,3-dipolar cycloaddition reactions between azidomethyl oxadiazoles and maleimides, as demonstrated in related studies . The benzodioxol moiety may enhance metabolic stability, while the chloro-fluorophenyl substituent likely improves lipophilicity and target binding .
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN6O5/c21-11-6-10(2-3-12(11)22)28-19(29)16-17(20(28)30)27(26-24-16)7-15-23-18(25-33-15)9-1-4-13-14(5-9)32-8-31-13/h1-6,16-17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKXQBDURDNIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5C(C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Activity Comparison
Role of Halogen Substituents
- The 3-chloro-4-fluorophenyl group in the target compound may enhance cytotoxicity compared to non-halogenated analogs. shows fluoro substituents improve antiproliferative activity (e.g., IC50 = 0.28–6.30 μM for triazole-chromene derivatives) .
- In , chloro/bromo substitutions on aryl groups modulate antimicrobial activity, suggesting halogen positioning impacts target interactions .
Triazole Core Significance
While 1,2,3-triazole is often pivotal for bioactivity (e.g., IDO inhibition in ), notes that replacing it with 1,2,4-triazole retains activity in some scaffolds, indicating context-dependent roles . The target compound’s triazole is integral to its bicyclic structure, likely stabilizing π-π interactions in target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
